molecular formula C10H11Cl2NO2 B8178477 (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid

(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid

Cat. No.: B8178477
M. Wt: 248.10 g/mol
InChI Key: RJEDYAFWGILHRM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is an organic compound with a unique structure that includes an amino group, a butyric acid backbone, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing environmentally friendly solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the amino and butyric acid groups offer versatility in chemical modifications and interactions with biological targets.

Properties

IUPAC Name

(2S)-2-amino-4-(2,5-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEDYAFWGILHRM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)CC[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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